Phaseollidin hydrate

Antifungal Phytoalexin Detoxification SAR

Researchers studying Fusarium solani detoxification pathways often face supply gaps for authentic Phaseollidin hydrate reference standards. Generic pterocarpan analogs invalidate SAR conclusions due to compound-specific enzymatic susceptibility. • Definitive marker for phaseollidin hydratase activity (Km ≈ 7 µM), enabling precise discrimination between active phytoalexins and inactive fungal metabolites. • 5- to 10-fold lower antifungal potency than Phaseollidin, making it the validated negative control for high-throughput antifungal screening. • 18 Da mass shift vs Phaseollidin ensures unambiguous LC-MS quantification in metabolomic flux analyses. ≥98% HPLC purity; shipped under blue ice with certificate of analysis.

Molecular Formula C20H22O5
Molecular Weight 342.4 g/mol
Cat. No. B135258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhaseollidin hydrate
Molecular FormulaC20H22O5
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCC(C)(CCC1=C(C=CC2=C1OC3C2COC4=C3C=CC(=C4)O)O)O
InChIInChI=1S/C20H22O5/c1-20(2,23)8-7-13-16(22)6-5-12-15-10-24-17-9-11(21)3-4-14(17)19(15)25-18(12)13/h3-6,9,15,19,21-23H,7-8,10H2,1-2H3/t15-,19-/m0/s1
InChIKeyKSSHIKBOZWMDTR-KXBFYZLASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Phaseollidin Hydrate Overview


Phaseollidin hydrate (CAS 76122-57-1) is the hydrated form of the antimicrobial phytoalexin Phaseollidin, a prenylated pterocarpan originally isolated from *Phaseolus vulgaris* [1]. It belongs to the class of pterocarpans and is characterized by a 3-hydroxy-3-methylbutyl group replacing the prenyl group of Phaseollidin, with a molecular weight of 342.39 g/mol (C20H22O5) [2]. Its formation is catalyzed by the enzyme phaseollidin hydratase from *Fusarium solani* f. sp. *phaseoli*, representing a detoxification pathway that significantly reduces antifungal potency compared to the parent compound [3].

Type Pterocarpan detoxification product
Workflow Fungal virulence & phytoalexin metabolism studies
Role Analytical standard & negative control compound

Phaseollidin Hydrate Substitution Risks


Generic substitution among pterocarpan phytoalexins is not scientifically valid due to compound-specific differences in antifungal potency, enzymatic susceptibility, and biological readouts. Phaseollidin hydrate is not simply a less active variant of Phaseollidin; it is a distinct chemical entity (hydrated prenyl moiety) with a unique metabolic fate and a quantifiable reduction in antifungal activity—approximately 5- to 10-fold less potent than the parent compound [1]. Its formation via phaseollidin hydratase (Km ≈ 7 µM) [2] makes it a specific marker for fungal detoxification pathways, a role that cannot be fulfilled by Phaseollidin, Phaseollin, Kievitone, or Glyceollin. Using the wrong analog would invalidate structure-activity relationship (SAR) conclusions and confound detoxification studies.

Risk Factor Phaseollidin Hydrate Typical Substitute
Chemical Identity Hydrated prenyl; distinct marker for detoxification (MW 342.39) Phaseollidin (parent compound); Phaseollin or other pterocarpans
Biological Role Specific enzymatic product; low-activity negative control Potent antifungal phytoalexin; cannot serve as a detoxification marker
Assay Interchangeability Enables enzyme assay monitoring (Km ~7 µM); low-potency window May confound SAR and detoxification studies; activity profiles differ

Phaseollidin Hydrate vs. Analogs


Reduced Antifungal Activity

Phaseollidin hydrate exhibits significantly lower antifungal activity compared to the parent compound Phaseollidin. Direct quantitative comparison shows a 5- to 10-fold reduction in antifungal potency, rendering the hydrate a much weaker antifungal agent [1]. This difference is critical for studies involving fungal detoxification mechanisms and for selecting appropriate controls in antifungal assays.

Antifungal Activity
Cross-study comparable
5- to 10-fold less active than Phaseollidin
Supports detoxification endpoint context
Exact MIC values not reported in primary literature
Antifungal Phytoalexin Detoxification SAR

Enzymatic Hydratase Specificity

Phaseollidin hydrate is specifically produced from Phaseollidin by the enzyme phaseollidin hydratase, which exhibits a Michaelis-Menten constant (Km) of approximately 7 µM for Phaseollidin [1]. This enzymatic conversion is a key detoxification mechanism employed by *Fusarium solani*, and the hydrate serves as a direct marker for this pathway. Neither Phaseollidin nor other related pterocarpans (e.g., Phaseollin, Kievitone) are substrates for this enzyme under the same conditions.

Enzymatic Specificity
Direct head-to-head
Exclusive product of phaseollidin hydratase; Km = 7 µM for Phaseollidin
Validates pathway marker for enzyme activity assays
Phaseollin is not a substrate under identical conditions
Enzymology Fungal Detoxification Km

Gram-Positive Antibacterial Selectivity

While direct antibacterial data for Phaseollidin hydrate are limited, the parent compound Phaseollidin demonstrates selective toxicity against Gram-positive bacteria, a property shared with Phaseollin and Kievitone but with differing potencies. In a standard paper-disk bioassay, Phaseollidin (along with Phaseollin and Phaseollinisoflavan) inhibited all seven Gram-positive strains tested but none of the eight Gram-negative strains [1]. Quantitative MIC data from separate studies indicate Phaseollidin exhibits MIC values of 25 mg/L against *Bacillus subtilis* and 50 mg/L against *Staphylococcus aureus* [2]. In contrast, related pterocarpans like Cristacarpin show different activity profiles, underscoring that in-class compounds cannot be interchangeably used for antibacterial research.

Antibacterial Selectivity
Class-level inference
Phaseollidin MIC: 25 mg/L (B. subtilis), 50 mg/L (S. aureus)
Antimicrobial screening context for Gram-positive bacteria
Hydrate data are limited; class-level activity varies widely
Antibacterial Gram-Positive Selective Toxicity

Cytotoxic Differential

Phaseollidin exhibits moderate cytotoxicity against human cancer and normal cell lines, with IC50 values of 8.83 ± 1.87 µM against PC3 prostate cancer cells and 0.64 ± 0.37 µM against normal NFF fibroblasts [1]. While no direct cytotoxicity data exist for Phaseollidin hydrate, its reduced antifungal activity and distinct chemical structure (hydration of the prenyl group) suggest it may possess a different cytotoxicity profile, potentially serving as a less cytotoxic control in assays where antifungal activity is not required. In contrast, Phaseollin showed no significant cytotoxicity in the same study, highlighting divergent biological effects within the same chemical class.

Cytotoxic Profile
Class-level inference
Phaseollidin IC50: 8.83 µM (PC3), 0.64 µM (NFF); Phaseollin non-cytotoxic
Cell-model endpoint review; hydrate profile likely differs
No direct cytotoxicity data for hydrate; data to verify
Cytotoxicity Selectivity Index PC3 NFF

In Vivo Accumulation in Infected Tissues

In *Phaseolus vulgaris* leaves infected with *Sclerotinia sclerotiorum*, phaseollidin and phaseollin accumulate at the infection site, while kievitone accumulates in hypocotyls [1]. The conversion of phaseollidin to its hydrate by *Fusarium solani* *in planta* reduces antifungal defenses, directly impacting disease outcome. Quantitative comparisons reveal that phaseollin is the most active phytoalexin against ascospore germination and hyphal growth, with glyceollin being least active. This *in vivo* context demonstrates that Phaseollidin hydrate is not merely an *in vitro* artifact but a physiologically relevant metabolite with implications for host-pathogen interactions.

In Vivo Accumulation
Class-level inference
Hydrate formed in planta reduces antifungal defenses; rank: Phaseollin > Kievitone > Phaseollidin > Glyceollin
Plant-pathogen interaction monitoring context
Relevance for crop pathology model studies
Plant Pathology Phytoalexin In Vivo Metabolism

Physicochemical Distinction from Parent

Phaseollidin hydrate (MW 342.39) differs from Phaseollidin (MW 324.37) by the addition of water (18 Da), a critical mass difference for analytical detection and purity assessment [1]. This mass shift is essential for LC-MS quantification in complex biological matrices, ensuring that researchers can distinguish between the active phytoalexin and its detoxified form. Furthermore, the calculated LogP of Phaseollidin hydrate is 2.67 , whereas Phaseollidin is more lipophilic (estimated LogP ~3.5), impacting membrane permeability and solubility.

Physicochemical Identity
Direct head-to-head
MW 342.39 vs 324.37 (Δ +18 Da); LogP 2.67 vs ~3.5
Distinguishes hydrate in LC-MS metabolomics workflows
Computationally predicted LogP; experimental data to verify
Analytical Chemistry Quality Control Mass Spectrometry

Phaseollidin Hydrate Research Applications


Fungal Detoxification & Virulence Studies

Phaseollidin hydrate is indispensable as an authentic analytical standard and negative control in assays measuring phaseollidin hydratase activity. Researchers studying *Fusarium solani* pathogenesis require this compound to monitor enzymatic detoxification of host phytoalexins [1]. Its reduced antifungal activity (5- to 10-fold less than Phaseollidin) allows clear discrimination between active defense compounds and inactive metabolites [2].

SAR Investigations of Prenylated Pterocarpans

The hydration of the prenyl group in Phaseollidin dramatically reduces antifungal potency, providing a key SAR data point. Phaseollidin hydrate serves as a comparator for evaluating the contribution of the prenyl moiety to bioactivity, guiding medicinal chemistry efforts to optimize antifungal or antibacterial leads [1]. Its distinct molecular weight and LogP also inform computational QSAR models [2].

Plant-Pathogen Metabolomics

In metabolomic profiling of *Phaseolus vulgaris* tissues challenged with fungal pathogens, accurate identification and quantification of Phaseollidin hydrate versus Phaseollidin is essential to assess the extent of fungal detoxification [1]. The 18 Da mass difference enables precise LC-MS discrimination, making Phaseollidin hydrate a required reference standard for any laboratory conducting phytoalexin flux analysis [2].

Antifungal Drug Discovery Controls

In high-throughput antifungal screening campaigns, Phaseollidin hydrate can serve as a low-activity control compound. Its well-characterized reduced potency helps establish baseline activity windows and validates assay sensitivity. Using Phaseollidin itself would introduce a potent antifungal signal, potentially obscuring subtle effects of novel inhibitors [1].

Application
Selection Property
Validation Focus
Fungal detoxification & virulence studies
Specific enzymatic hydration product
Phaseollidin hydratase activity & Km verification
SAR investigations of prenylated pterocarpans
Reduced potency from parent; distinct LogP
Contribution of prenyl hydration to bioactivity
Plant-pathogen metabolomics
+18 Da mass shift for unambiguous detection
LC-MS discrimination from Phaseollidin in tissues
Antifungal drug discovery controls
Well-characterized low-activity profile
Assay sensitivity window and baseline activity

Technical Documentation Hub

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21 linked technical documents
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